N,N-dimethyl-1-(naphthalen-1-yl)methanamine

Catalog No.
S1907626
CAS No.
16413-71-1
M.F
C13H15N
M. Wt
185.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-dimethyl-1-(naphthalen-1-yl)methanamine

CAS Number

16413-71-1

Product Name

N,N-dimethyl-1-(naphthalen-1-yl)methanamine

IUPAC Name

N,N-dimethyl-1-naphthalen-1-ylmethanamine

Molecular Formula

C13H15N

Molecular Weight

185.26 g/mol

InChI

InChI=1S/C13H15N/c1-14(2)10-12-8-5-7-11-6-3-4-9-13(11)12/h3-9H,10H2,1-2H3

InChI Key

PTKSORMJFKONON-UHFFFAOYSA-N

SMILES

CN(C)CC1=CC=CC2=CC=CC=C21

Canonical SMILES

CN(C)CC1=CC=CC2=CC=CC=C21

N,N-Dimethyl-1-(naphthalen-1-yl)methanamine, with the chemical formula C₁₂H₁₃N and CAS number 16413-71-1, is a tertiary amine characterized by the presence of a naphthalene ring. This compound features two methyl groups attached to the nitrogen atom and is notable for its potential applications in various chemical and pharmaceutical contexts. The structural uniqueness of this compound arises from its naphthyl group, which contributes to its aromatic properties and influences its reactivity and biological activity.

Typical of amines, including:

  • Alkylation Reactions: The nitrogen atom can act as a nucleophile, allowing it to participate in alkylation reactions with various electrophiles.
  • Acylation Reactions: This compound can react with acyl chlorides or anhydrides to form amides.
  • Reductive Amination: This involves the reaction of naphthaldehyde with dimethylamine in the presence of reducing agents.

These reactions are crucial for synthesizing derivatives and exploring its potential applications in drug development and material science.

Research indicates that N,N-Dimethyl-1-(naphthalen-1-yl)methanamine exhibits biological activity that may be relevant in pharmacology. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly in relation to their potential as antidepressants or stimulants. The presence of the naphthalene moiety may enhance interactions with biological targets, although specific studies on this compound's pharmacological profile remain limited.

The synthesis of N,N-Dimethyl-1-(naphthalen-1-yl)methanamine can be achieved through several methods:

  • Reaction of N-Methylformamide with 1-Chloromethylnaphthalene: This method involves generating an anion from N-methylformamide and reacting it with 1-chloromethylnaphthalene in the presence of a base and phase transfer catalyst. The process yields the desired product after purification steps, such as extraction and distillation .
  • Reductive Amination: A common method involves reacting naphthaldehyde with dimethylamine under reducing conditions, which can lead to the formation of N,N-Dimethyl-1-(naphthalen-1-yl)methanamine .
  • Palladium-Catalyzed Reactions: Utilizing palladium complexes in a controlled atmosphere can facilitate the formation of this compound through various coupling reactions .

N,N-Dimethyl-1-(naphthalen-1-yl)methanamine has potential applications in several fields:

  • Pharmaceuticals: Due to its structural characteristics, it may serve as a lead compound for developing new medications targeting neurological disorders.
  • Chemical Intermediates: It can act as an intermediate in synthesizing other complex organic molecules.
  • Material Science: Its properties may be exploited in creating new materials or enhancing existing ones due to its aromatic nature.

Several compounds share structural similarities with N,N-Dimethyl-1-(naphthalen-1-yl)methanamine. Here’s a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarity Index
N-Methyl-1-(naphthalen-2-yl)methanamine14489-75-90.94
1-(4-Ethylphenyl)-N-methylmethanamine568577-84-40.87
N-(4-(tert-butyl)benzyl)-N-methyl-1-(naphthalen-1-yl)methanamine hydrochloride101827-46-70.86
N-Benzyl-N-methyl-1-phenylmethanamine102-05-60.84

The uniqueness of N,N-Dimethyl-1-(naphthalen-1-yl)methanamine lies in its specific combination of functional groups and aromatic structure, which may confer distinct biological activities compared to these similar compounds.

XLogP3

3.1

Other CAS

16413-71-1

Wikipedia

1-naphthalenemethanamine, n,n-dimethyl-

Dates

Modify: 2023-08-16

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